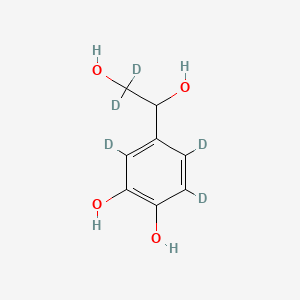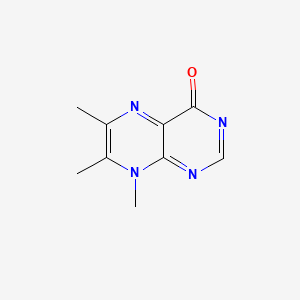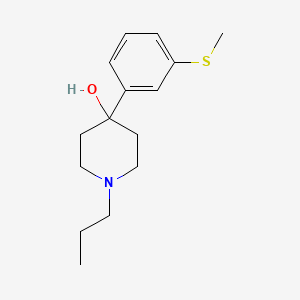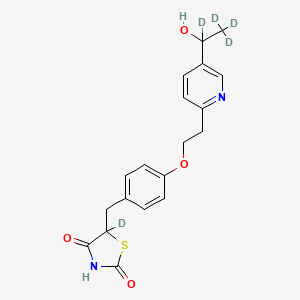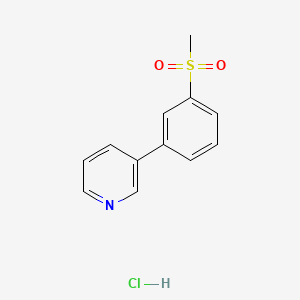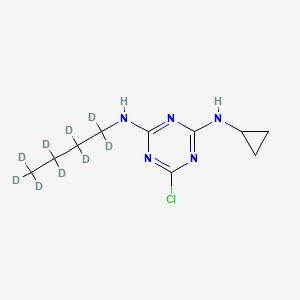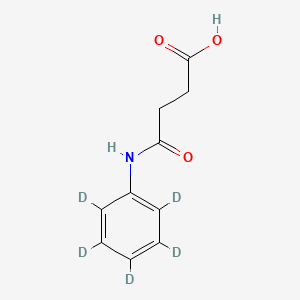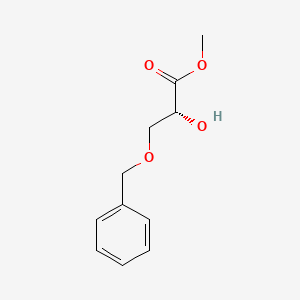
3-O-Bencil-D-glicerato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis biotecnológica
“3-O-Bencil-D-glicerato de metilo” podría utilizarse potencialmente en la síntesis biotecnológica de ciertos compuestos. Por ejemplo, un estudio informó sobre la síntesis de alto rendimiento de 2-O-α-d-glucosil-d-glicerato por una glucosilfosforilasa glucosídica bifuncional . La promiscuidad de la glucosilglicerato fosforilasa activa de la sacarosa puede explotarse para la síntesis rápida y de alto rendimiento de 2-O-α-d-glucosil-d-glicerato a partir de sacarosa y d-glicerato .
Investigación proteómica
“this compound” también se utiliza en la investigación proteómica . La proteómica es un estudio a gran escala de las proteínas, en particular sus estructuras y funciones. Este compuesto podría utilizarse potencialmente en el estudio de las estructuras, interacciones y funciones de las proteínas .
Investigación bioquímica
“this compound” es un bioquímico que se puede utilizar en diversas aplicaciones de investigación bioquímica . La investigación bioquímica implica el estudio de las sustancias químicas y los procesos vitales que ocurren en los organismos vivos .
Mecanismo De Acción
Target of Action
It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .
Biochemical Pathways
Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .
Pharmacokinetics
It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.
Result of Action
It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .
Action Environment
Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability
Análisis Bioquímico
Biochemical Properties
The role of Methyl 3-O-Benzyl-D-glycerate in biochemical reactions is not well-documented. It is known that D-glycerate, a similar compound, is involved in various biochemical reactions. For instance, D-glycerate 3-kinase (GLYK) catalyzes the concluding reaction of the photorespiratory C2 cycle . This pathway is an indispensable ancillary metabolic pathway to the photosynthetic C3 cycle that enables land plants to grow in an oxygen-containing atmosphere .
Cellular Effects
The specific cellular effects of Methyl 3-O-Benzyl-D-glycerate are currently unknown due to limited research. Related compounds such as D-glycerate have been studied. For example, 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in the serine biosynthesis pathway, has been found to be upregulated in many tumor types . This suggests that compounds involved in similar pathways could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Methyl 3-O-Benzyl-D-glycerate is not well understood due to limited research. Related compounds such as D-glycerate have been studied. For instance, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate . This reaction is part of the photorespiratory C2 cycle, an essential metabolic pathway in plants .
Metabolic Pathways
D-glycerate, a similar compound, is known to be involved in the photorespiratory C2 cycle . In this pathway, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate .
Propiedades
IUPAC Name |
methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBWWWIGOQIBMS-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COCC1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
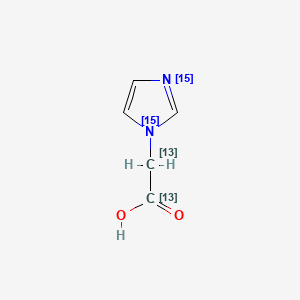
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)
